molecular formula C13H22ClN5 B4493236 6-chloro-N~4~-(2,2,6,6-tetramethylpiperidin-4-yl)pyrimidine-2,4-diamine

6-chloro-N~4~-(2,2,6,6-tetramethylpiperidin-4-yl)pyrimidine-2,4-diamine

Cat. No.: B4493236
M. Wt: 283.80 g/mol
InChI Key: ZIAVIQDYRSABJZ-UHFFFAOYSA-N
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Description

6-chloro-N~4~-(2,2,6,6-tetramethylpiperidin-4-yl)pyrimidine-2,4-diamine is a complex organic compound that features a pyrimidine ring substituted with a chlorine atom and a tetramethylpiperidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N~4~-(2,2,6,6-tetramethylpiperidin-4-yl)pyrimidine-2,4-diamine typically involves the reaction of 2,4-diaminopyrimidine with 2,2,6,6-tetramethylpiperidine in the presence of a chlorinating agent. The reaction conditions often require a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction. The mixture is usually stirred at room temperature for several hours to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

6-chloro-N~4~-(2,2,6,6-tetramethylpiperidin-4-yl)pyrimidine-2,4-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom in the pyrimidine ring can be substituted with other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an aqueous medium at room temperature.

    Reduction: Sodium borohydride in methanol at room temperature.

    Substitution: Amines in the presence of a base like sodium hydroxide at elevated temperatures.

Major Products Formed

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

6-chloro-N~4~-(2,2,6,6-tetramethylpiperidin-4-yl)pyrimidine-2,4-diamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 6-chloro-N~4~-(2,2,6,6-tetramethylpiperidin-4-yl)pyrimidine-2,4-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

    2,2,6,6-Tetramethylpiperidine: A related compound used as a hindered base in organic synthesis.

    4-Amino-2,2,6,6-tetramethylpiperidine: Another derivative with similar structural features.

    2,2,6,6-Tetramethyl-4-piperidone: A ketone derivative used in various chemical reactions.

Uniqueness

6-chloro-N~4~-(2,2,6,6-tetramethylpiperidin-4-yl)pyrimidine-2,4-diamine is unique due to the presence of both a pyrimidine ring and a tetramethylpiperidinyl group, which confer specific chemical and biological properties. This combination allows for diverse applications and makes it a valuable compound in research and industry.

Properties

IUPAC Name

6-chloro-4-N-(2,2,6,6-tetramethylpiperidin-4-yl)pyrimidine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22ClN5/c1-12(2)6-8(7-13(3,4)19-12)16-10-5-9(14)17-11(15)18-10/h5,8,19H,6-7H2,1-4H3,(H3,15,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIAVIQDYRSABJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CC(N1)(C)C)NC2=CC(=NC(=N2)N)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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